molecular formula C15H24N2O3S2 B6698429 N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-sulfonamide

N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-sulfonamide

Cat. No.: B6698429
M. Wt: 344.5 g/mol
InChI Key: FCFKFHJEGXCZRS-UHFFFAOYSA-N
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Description

N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-12-4-5-14(20-12)11-17-8-6-13(7-9-17)16-22(18,19)15-3-2-10-21-15/h2-3,10,12-14,16H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFKFHJEGXCZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CN2CCC(CC2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-sulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxolane group: The oxolane group can be introduced via nucleophilic substitution reactions.

    Formation of the thiophene ring: This step often involves the cyclization of sulfur-containing precursors.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-carboxamide
  • N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-sulfonyl chloride

Uniqueness

N-[1-[(5-methyloxolan-2-yl)methyl]piperidin-4-yl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is significant for its potential biological activity and its ability to form strong interactions with molecular targets.

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